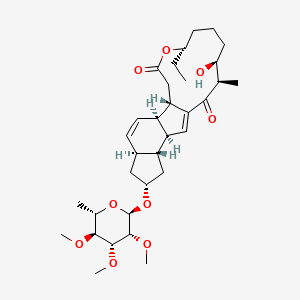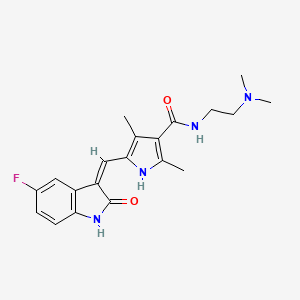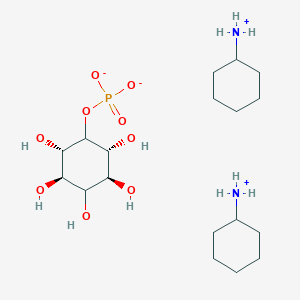
myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48. It is a white powder that is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of myo-Inositol followed by the addition of cyclohexylamine. The reaction conditions often include the use of a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in an anhydrous solvent like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: It can be reduced to form lower oxidation state inositol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation state inositol phosphates.
Reduction: Lower oxidation state inositol derivatives.
Substitution: Inositol derivatives with substituted functional groups.
Scientific Research Applications
myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various inositol phosphates and derivatives.
Biology: The compound is used in studies related to cell signaling and phosphoinositide metabolism.
Industry: The compound is used in the production of specialized chemicals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to various inositol phosphates, which play crucial roles in cell signaling and regulation. It can modulate the activity of enzymes involved in phosphoinositide metabolism, thereby influencing cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- D-myo-Inositol 1-monophosphate dipotassium salt
- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt
- L-α-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl
Comparison: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is unique due to its specific structure and the presence of cyclohexylammonium groups. This gives it distinct properties compared to other inositol phosphates, such as enhanced solubility and stability. Additionally, its ability to act as a precursor to various inositol phosphates makes it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHZMWNWGIJKQ-KDIRXZECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
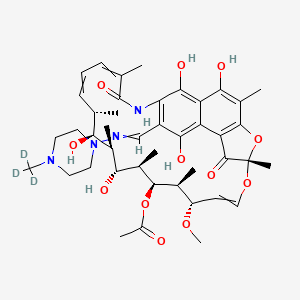

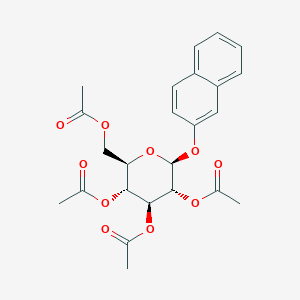
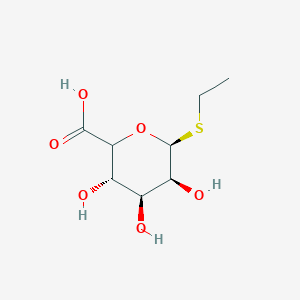

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
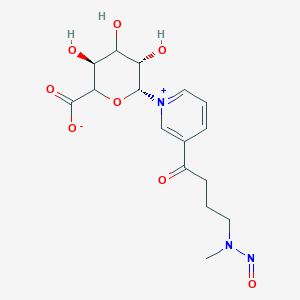
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
